molecular formula C14H8F4O B3040758 5-Fluoro-2-(trifluoromethyl)benzophenone CAS No. 237069-80-6

5-Fluoro-2-(trifluoromethyl)benzophenone

Cat. No. B3040758
CAS RN: 237069-80-6
M. Wt: 268.21 g/mol
InChI Key: VVBSLVJMOCDYNI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It is a type of benzophenone, which is a class of compounds that are widely used in medicinal chemistry due to their prevalence in naturally occurring bioactive compounds .


Synthesis Analysis

The synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid, a compound similar to 5-Fluoro-2-(trifluoromethyl)benzophenone, has been reported. The synthesis involves iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence . Another synthetic strategy involves fluorination and fluoroalkylation, which are major strategies used for the construction of carbon-fluorine bonds .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzophenone consists of a benzophenone core with a fluorine atom and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-(trifluoromethyl)benzophenone is 268.21 g/mol . It has a topological polar surface area of 17.1 Ų . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-2-(trifluoromethyl)benzophenone, focusing on six unique applications:

Pharmaceutical Intermediates

5-Fluoro-2-(trifluoromethyl)benzophenone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups (fluoro and trifluoromethyl) make it a versatile reagent for constructing complex organic molecules. Researchers utilize it to develop new synthetic pathways and to create novel compounds with potential applications in various fields .

Material Science

In material science, 5-Fluoro-2-(trifluoromethyl)benzophenone is used to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. This makes it useful in creating advanced materials for industrial applications .

Dye Industry

The compound is also utilized in the dye industry. Its chemical properties allow it to act as a precursor in the synthesis of dyes and pigments. These dyes are used in various applications, including textiles, inks, and coatings, where specific color properties and stability are required .

Analytical Chemistry

In analytical chemistry, 5-Fluoro-2-(trifluoromethyl)benzophenone is employed as a standard or reference compound. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in quantitative and qualitative analyses .

Biochemical Research

The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it a useful tool in understanding biochemical pathways and mechanisms. This can lead to the development of new therapeutic strategies and drugs .

Safety and Hazards

Safety data suggests that personal protective equipment/face protection should be worn when handling this compound. It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-10-6-7-12(14(16,17)18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSLVJMOCDYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)benzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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